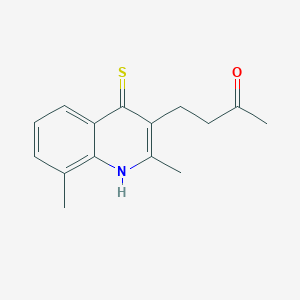
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone, also known as MDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDQ is a thiol-containing compound that has been found to have antioxidant, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to reduce the levels of reactive oxygen species and lipid peroxidation products. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has some limitations. It is not very water-soluble, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone. One area of interest is the potential use of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone as a therapeutic agent for various diseases. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have anti-inflammatory and neuroprotective effects, which could make it useful for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have anticancer properties, which could make it useful for the treatment of various types of cancer. Another area of interest is the development of new synthesis methods for 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone that could improve its properties and make it more suitable for use in various assays.
Méthodes De Synthèse
The synthesis of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone involves the reaction of 4-chloro-2,6-dimethyl-3-nitropyridine with 1,3-butadiene in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone. The synthesis of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is a relatively straightforward process and has been optimized for large-scale production.
Applications De Recherche Scientifique
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant properties that can protect cells from oxidative stress. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been shown to have anti-inflammatory effects, which can help reduce inflammation and pain. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have neuroprotective effects, which can help prevent neuronal damage and degeneration.
Propriétés
IUPAC Name |
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJOBSIRRDQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=S)C(=C(N2)C)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,6-trimethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889728.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889729.png)
![9-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4889735.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889738.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4889754.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)

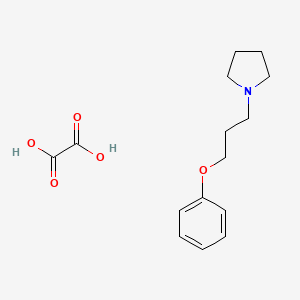
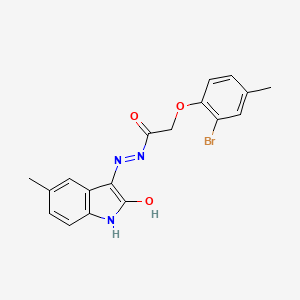
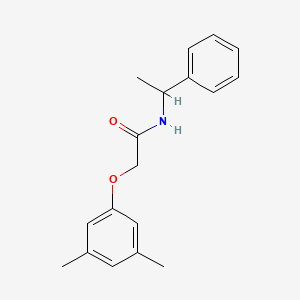
![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
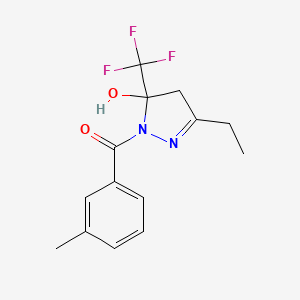
![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
![4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B4889843.png)